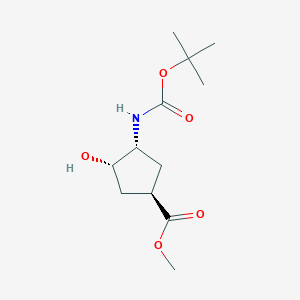
3-bromopyridine-2,6-dicarboxylic Acid
Descripción general
Descripción
3-Bromopyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4BrNO4 . It is used as a raw material and intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 3-bromopyridine-2,6-dicarboxylic acid involves several steps. Initially, 3-bromopyridine reacts with sulfur dioxide in a co-heating reaction to produce 3-bromopyridine-2-carboxylic acid. Then, 3-bromopyridine-2-carboxylic acid reacts with sodium nitrite to produce 3-bromopyridine-2,6-dicarboxylic acid . An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed based on the method of synthesis of oligopyridines from 1,2,4-triazine precursors .Molecular Structure Analysis
The molecular structure of 3-bromopyridine-2,6-dicarboxylic acid is characterized by the presence of a bromine atom and two carboxylic acid groups attached to a pyridine ring .Chemical Reactions Analysis
The bromination of 3-bromopyridine-2,6-dicarboxylic acid is a key step in its synthesis. This reaction involves the use of N-bromosuccinimide (NBS) as the brominating reagent .Physical And Chemical Properties Analysis
3-Bromopyridine-2,6-dicarboxylic acid is a white to pale yellow solid with a melting point of approximately 217-221°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water .Aplicaciones Científicas De Investigación
Organic Synthesis
Field
Application
“3-bromopyridine-2,6-dicarboxylic Acid” is used as a reagent in the synthesis of various organic compounds, such as pyridines, pyridinium salts, and heterocycles .
Results
The outcomes of these syntheses are the desired organic compounds. The yield, purity, and characteristics of these compounds would depend on the specific synthesis and reaction conditions.
Catalyst in Polymer Synthesis
Field
Application
This compound has been used as a catalyst in the synthesis of polymers .
Methods
In polymer synthesis, “3-bromopyridine-2,6-dicarboxylic Acid” could be used to catalyze a polymerization reaction. The specific procedures would depend on the type of polymer being synthesized.
Results
The result of this application would be the successful synthesis of a polymer. The properties of the polymer, such as its molecular weight, structure, and physical properties, would depend on the specifics of the synthesis.
Ligand in Metal Complex Synthesis
Field
Application
“3-bromopyridine-2,6-dicarboxylic Acid” has been used as a ligand in the synthesis of metal complexes .
Methods
This compound could coordinate with a metal ion to form a metal complex. The specifics of the synthesis would depend on the metal ion and the desired properties of the complex.
Results
The outcome of this synthesis would be a metal complex with specific properties. These properties could include the complex’s stability, reactivity, and potential applications.
Synthesis of Bipyridine Derivatives
Application
“3-bromopyridine-2,6-dicarboxylic Acid” can be used in the synthesis of bipyridine derivatives, which are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Methods
The synthesis of bipyridine derivatives involves various metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
Results
The result of this application would be the successful synthesis of bipyridine derivatives. The properties of these derivatives, such as their stability, reactivity, and potential applications, would depend on the specifics of the synthesis .
Pharmacological Applications
Field
Application
The decarboxylative cross-coupling of “3-bromopyridine-2,6-dicarboxylic Acid” with aryl bromides allows the synthesis of 3- or 4-arylpyridines, which are of interest to pharmacological applications .
Results
The outcomes of these syntheses are the desired arylpyridines. The yield, purity, and characteristics of these compounds would depend on the specific synthesis and reaction conditions .
Building Block for Coordination Compounds and Fluorescent Probes
Application
“3-bromopyridine-2,6-dicarboxylic Acid” can be used as a building block for coordination compounds and fluorescent probes .
Methods
This compound could coordinate with a metal ion to form a coordination compound or could be incorporated into a fluorescent probe. The specifics of the synthesis would depend on the type of compound or probe being synthesized .
Results
The outcome of this synthesis would be a coordination compound or fluorescent probe with specific properties. These properties could include the compound’s or probe’s stability, reactivity, and potential applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromopyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJUSWVJKICAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393796 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromopyridine-2,6-dicarboxylic Acid | |
CAS RN |
316808-10-3 | |
| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















